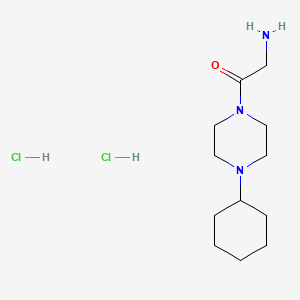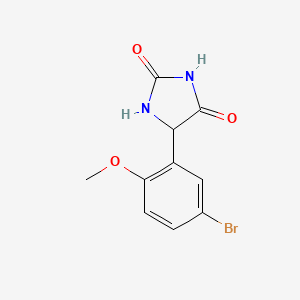
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione core. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
科学的研究の応用
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
作用機序
Target of Action
It’s known that imidazolinone derivatives, to which this compound belongs, have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s suggested that the electron-donating moieties on the phenyl ring of these compounds promote interaction with the active site residues, thus increasing the activity .
Biochemical Pathways
Imidazolinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazolinone derivatives have shown promising results in the suppression of tumors , suggesting potential anti-cancer effects.
生化学分析
Biochemical Properties
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tankyrase (TNKS) and proteins involved in cellular processes . The nature of these interactions often involves binding to active sites or forming hydrogen bonds with specific residues, thereby influencing the activity of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by interacting with key proteins and enzymes, leading to alterations in gene expression patterns . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . This can include enzyme inhibition or activation, as well as changes in gene expression. For example, this compound has been shown to inhibit the activity of tankyrase, a key enzyme involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes considerations of the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular processes and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione core. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to more efficient and cost-effective production .
化学反応の分析
Types of Reactions
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the phenyl ring or the imidazolidine core .
類似化合物との比較
Similar Compounds
5-Fluoro-2-methoxyphenyl)imidazolidine-2,4-dione: Similar in structure but with a fluorine atom instead of bromine.
5-(5-Bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: Contains a thiazolidine-2,4-dione core and a bromo-indole moiety.
Bis-thiazolidine-2,4-dione derivatives: Compounds with similar imidazolidine or thiazolidine cores.
Uniqueness
The uniqueness of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(11)4-6(7)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBFGWMBUGFLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
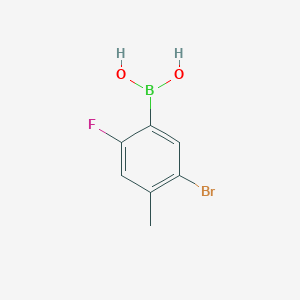
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)
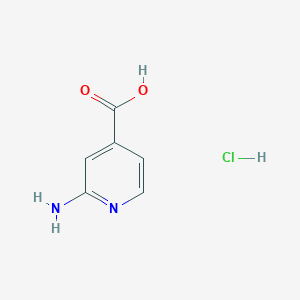
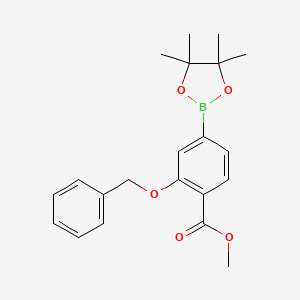

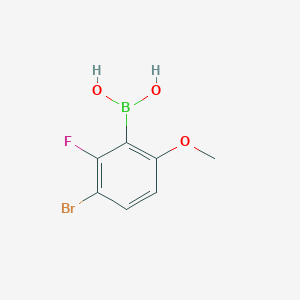
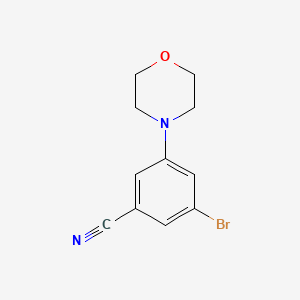
![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)
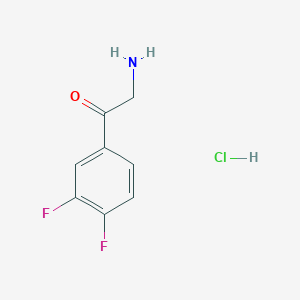
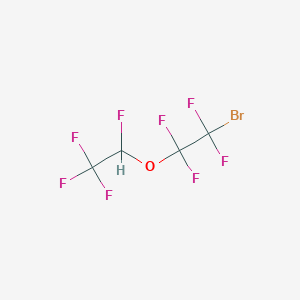
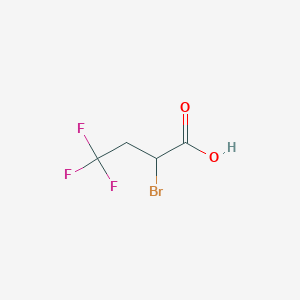
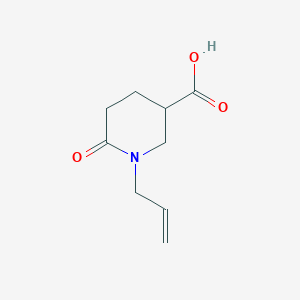
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)
